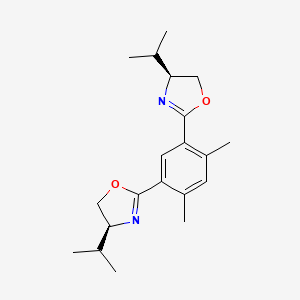

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Descripción

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is a chiral bidentate ligand featuring two oxazoline rings attached to an m-xylene backbone. Its molecular formula is C₂₀H₂₈N₂O₂, with a molecular weight of 328.456 g/mol and a melting point of 37°C (crystalline lumps, white in color) . The compound’s stereochemistry (S,S configuration) and rigid m-xylene backbone make it highly effective in asymmetric catalysis, particularly in coordinating transition metals like rhodium (e.g., Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium) . Its synthesis involves enantioselective routes starting from amino alcohols, ensuring high stereochemical purity .

Propiedades

IUPAC Name |

(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIRILQZUGPIMT-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene typically involves the reaction of m-xylene with 4-isopropyl-2-oxazoline in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydride to facilitate the formation of the oxazoline rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.

Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxazoline derivatives, reduced oxazoline compounds, and substituted oxazoline products.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

The primary application of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene lies in its role as a ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals makes it suitable for various catalytic reactions, including:

- Aldol Reactions : This compound has been utilized as a catalyst for the enantioselective aldol reaction, which is crucial for synthesizing chiral alcohols. Studies have shown that using this ligand can enhance the selectivity and yield of desired products significantly.

- Diels-Alder Reactions : The ligand has also been applied in Diels-Alder reactions, where it aids in the formation of cyclohexene derivatives with high enantiomeric excess. The chiral environment provided by the oxazoline moieties promotes selective interactions with substrates.

Case Study 1: Enantioselective Synthesis of β-Hydroxy Esters

In a study published in Journal of Organic Chemistry, researchers employed (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene as a ligand in the synthesis of β-hydroxy esters via aldol reactions. The results demonstrated that this ligand facilitated reactions with up to 95% enantiomeric excess (ee) and excellent yields.

Case Study 2: Catalytic Asymmetric Diels-Alder Reaction

Another significant application was reported in Tetrahedron Letters, where (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene was used in a Diels-Alder reaction between cyclopentadiene and various dienophiles. The reaction yielded cycloadducts with high selectivity (up to 92% ee), showcasing the ligand's effectiveness in promoting asymmetric transformations.

Coordination Chemistry

Beyond catalysis, this compound has implications in coordination chemistry. Its oxazoline groups allow for versatile binding modes with transition metals such as copper and zinc. This characteristic enables the formation of metal-ligand complexes that can be tailored for specific reactivity patterns.

Material Science Applications

Recent advancements have explored the use of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene in material science, particularly in developing chiral materials for sensors and separation technologies. The compound's ability to create chiral environments can enhance the selectivity of sensors for detecting enantiomers in mixtures.

Mecanismo De Acción

The mechanism of action of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene involves its ability to form stable complexes with metal ions. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparación Con Compuestos Similares

Structural Analogues with Different Heterocycles

(a) Bis-Thiazolidinone and Bis-Thiazolo-Oxadiazole Derivatives

Compounds such as 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl and 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl () share a bis-heterocyclic structure but replace oxazolines with thiazolidinone or thiazolo-oxadiazole groups. Key differences include:

- Electronic Properties: Thiazolidinones (containing sulfur and nitrogen) exhibit distinct electron-donating/withdrawing characteristics compared to oxazolines (oxygen and nitrogen), affecting metal-ligand interactions.

- Applications : These thiazole derivatives are primarily studied for fungicidal activity, unlike the catalytic focus of the oxazoline-based compound .

- Synthesis: Thiazole derivatives require aromatic aldehydes and multi-step cyclization, whereas oxazolines are synthesized via amino alcohol condensation .

(b) Pyridine-Based Oxazoline Ligands

The pyridine analogue, (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (CAS 118949-61-4, ), replaces the m-xylene backbone with pyridine. Differences include:

- Coordination Geometry : Pyridine’s nitrogen lone pair provides an additional coordination site, enabling tridentate binding, whereas the m-xylene ligand is strictly bidentate.

- Rigidity : The m-xylene backbone enhances steric rigidity, favoring enantioselectivity in catalysis compared to the more flexible pyridine system .

Macrocyclic and Polycyclic Analogues

(a) Tetrathiafulvalene (TTF) Macrocycles

Double-bridged TTF macrocycles with m-xylene () incorporate electron-rich sulfur moieties, enabling applications in conductive materials and organic electronics. Contrasts with the oxazoline compound include:

- Electronic Behavior : TTF derivatives are redox-active, whereas oxazolines are inert in redox processes but excel in chiral induction.

- Functionality : TTF macrocycles are used in supramolecular chemistry, while the oxazoline ligand is tailored for asymmetric hydrogenation .

(b) Imidazoline Derivatives

Pesticidal compounds like methyl 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-m-toluate () feature imidazoline rings instead of oxazolines. Key distinctions:

- Bioactivity : Imidazolines target plant enzymes (e.g., acetolactate synthase), whereas oxazolines lack pesticidal activity but are critical in metal-mediated reactions .

Physical and Chemical Properties

Actividad Biológica

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is a chiral compound that has garnered attention in various fields of research, particularly in asymmetric catalysis and its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Before delving into its biological activity, it is essential to understand the chemical characteristics of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 328.456 g/mol |

| CAS Number | 929896-22-0 |

| Melting Point | 34.0 to 40.0 °C |

| Appearance | White to almost white powder |

Biological Activity Overview

Research indicates that (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene exhibits notable biological activities primarily due to its chiral oxazoline groups, which can influence interactions with biological targets.

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. For instance, research published in Molecules highlighted that oxazoline-based ligands can form stable complexes with transition metals, which are crucial in catalyzing reactions involved in cancer treatment strategies. The stability and selectivity of these metal-ligand complexes can enhance their cytotoxic effects against cancer cells .

2. Asymmetric Catalysis

The compound has been extensively studied for its role as a ligand in asymmetric catalysis. Its ability to induce enantioselectivity makes it valuable for synthesizing chiral molecules that have significant pharmaceutical applications. For example, (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene has been used in the synthesis of various bioactive compounds through metal-catalyzed reactions .

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Chiral Catalysis

In another study focusing on asymmetric synthesis, researchers utilized (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene as a ligand for palladium-catalyzed reactions. The ligand facilitated high enantioselectivity in the formation of chiral alcohols from prochiral ketones, demonstrating its effectiveness in synthetic organic chemistry.

Q & A

Q. How can researchers design kinetic experiments to probe the ligand’s role in enantioselective transition states?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.